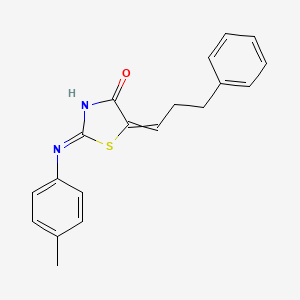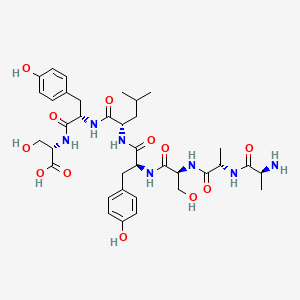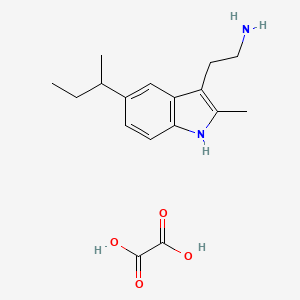![molecular formula C18H17N3O B12639104 4-[3-(Diethylamino)phenoxy]benzene-1,2-dicarbonitrile CAS No. 922168-65-8](/img/structure/B12639104.png)
4-[3-(Diethylamino)phenoxy]benzene-1,2-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(Diethylamino)phenoxy]benzene-1,2-dicarbonitrile is a chemical compound known for its unique structure and properties It is characterized by the presence of a diethylamino group attached to a phenoxy benzene ring, which is further substituted with two cyano groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Diethylamino)phenoxy]benzene-1,2-dicarbonitrile typically involves the reaction of 3-(diethylamino)phenol with 1,2-dicyanobenzene under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
4-[3-(Diethylamino)phenoxy]benzene-1,2-dicarbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano groups to amines or other reduced forms.
Substitution: The phenoxy and diethylamino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
4-[3-(Diethylamino)phenoxy]benzene-1,2-dicarbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound is used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 4-[3-(Diethylamino)phenoxy]benzene-1,2-dicarbonitrile involves its interaction with specific molecular targets and pathways. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, while the cyano groups can act as electron-withdrawing groups, influencing the compound’s reactivity and binding affinity. These interactions can modulate various biological and chemical processes, making the compound a versatile tool in research and industry.
Comparison with Similar Compounds
Similar Compounds
4-(3-Aminophenoxy)benzene-1,2-dicarbonitrile: This compound has an amino group instead of a diethylamino group, which affects its reactivity and applications.
4-(3-Methoxyphenoxy)benzene-1,2-dicarbonitrile:
Uniqueness
4-[3-(Diethylamino)phenoxy]benzene-1,2-dicarbonitrile stands out due to its unique combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry.
Properties
CAS No. |
922168-65-8 |
|---|---|
Molecular Formula |
C18H17N3O |
Molecular Weight |
291.3 g/mol |
IUPAC Name |
4-[3-(diethylamino)phenoxy]benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C18H17N3O/c1-3-21(4-2)16-6-5-7-17(11-16)22-18-9-8-14(12-19)15(10-18)13-20/h5-11H,3-4H2,1-2H3 |
InChI Key |
YDZIDOKWLALONF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=CC=C1)OC2=CC(=C(C=C2)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6-Methyl-3-[(2-methylpropyl)oxy]-2-pyridinecarboxylic acid](/img/structure/B12639054.png)



![Thiazolo[5,4-d]pyrimidine-2,7-diamine, N7-[3-chloro-4-(trifluoromethyl)phenyl]-N2-(2,6-dichlorophenyl)-](/img/structure/B12639088.png)
![[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-[[5-[(2-methylphenoxy)methyl]-4-pentyl-1,2,4-triazol-3-yl]sulfanyl]oxan-2-yl]methyl acetate](/img/structure/B12639089.png)


![4-[3-(3,4-dimethoxyphenyl)quinoxalin-5-yl]-N-methylbenzenesulfonamide](/img/structure/B12639115.png)
![1-[2-Amino-5-(trifluoromethoxy)phenyl]-2-chloroethan-1-one](/img/structure/B12639121.png)
